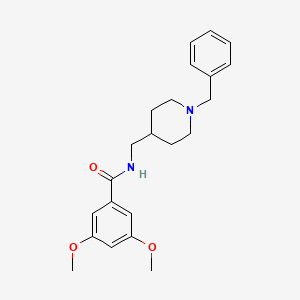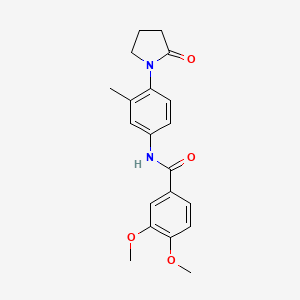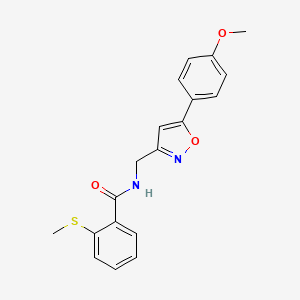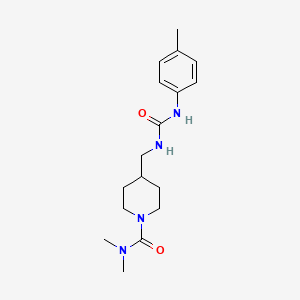![molecular formula C19H25N3O5S B2939515 methyl 2-[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]propanoate CAS No. 1251593-19-7](/img/structure/B2939515.png)
methyl 2-[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by the presence of a carbonyl group adjacent to an ether group .
Molecular Structure Analysis
The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) as part of the functional group . The rest of the molecule is made up of hydrocarbon chains which can vary in length and complexity.Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation . Hydrolysis, either under acidic or basic conditions, results in the breakdown of the ester into its constituent alcohol and carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of esters depend on their specific structures. They are often characterized by pleasant, fruity odors . They have varying degrees of solubility in water, depending on the length of the hydrocarbon chain, and are often soluble in organic solvents .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Research on compounds similar to the specified chemical often explores the enantioselective synthesis, which is crucial for creating drugs with the desired therapeutic effects while minimizing side effects. For example, the enantioselectivity of Candida rugosa lipase was improved in the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate, yielding high enantiomeric excess of the product (Cipiciani, A., Cittadini, M., & Fringuelli, F., 1998). Such studies highlight the importance of enantioselective approaches in the development of pharmaceuticals and agrochemicals.
Heterocyclic Compound Synthesis
The synthesis and transformation of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its analogs demonstrate the versatility of similar compounds as synthons for the preparation of multifunctional heterocyclic systems, such as pyrroles and pyrimidines, which are foundational structures in many biologically active molecules (Pizzioli, L., Ornik, B., Svete, J., & Stanovnik, B., 1998). This underscores the role of such compounds in synthesizing complex organic molecules with potential pharmaceutical applications.
Bioactive Molecule Development
Compounds with a structure or functional groups similar to the specified chemical are frequently explored for their bioactivity. For instance, β-azolyl propanoic acid derivatives, which are common in biologically active molecules and pharmaceuticals, were synthesized through oxidative cross-coupling of unreactive C(sp3)-H bonds with azole C(sp2)-H bonds, demonstrating a pathway to potentially therapeutic compounds (Tan, G., Zhang, L., Liao, X., Shi, Y., Wu, Y., Yang, Y., & You, J., 2017). Such research is foundational in discovering new drugs.
Structural Studies and Drug Design
Detailed structural elucidation of compounds, such as the antitubercular benzothiazinone BTZ043, provides insights into the molecular basis of their action and aids in the design of new therapeutics. The study of BTZ043, a promising antitubercular drug candidate, included X-ray, NMR, and DFT analyses to understand its structure and reactivity, informing further drug design efforts (Richter, A., Patzer, M., Goddard, R., Lingnau, J. B., Imming, P., & Seidel, R. W., 2022). These approaches are critical in the development of new medicinal compounds.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions of research and applications involving esters are vast and varied. They are used in a wide range of industries, from food and cosmetics to pharmaceuticals and polymers. The development of new synthesis methods, as well as the discovery and design of new ester-based compounds, is an active area of research .
Propiedades
IUPAC Name |
methyl 2-[3-(azepane-1-carbonyl)-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-13-8-9-16-15(12-13)22(14(2)19(24)27-3)20-17(28(16,25)26)18(23)21-10-6-4-5-7-11-21/h8-9,12,14H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPWNRBDFXSCJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2C(C)C(=O)OC)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B2939432.png)

![N-(3,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2939438.png)

![3-(2-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2939440.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2939443.png)
![4-ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide](/img/structure/B2939445.png)

![(Z)-2-cyano-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2939449.png)
![3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2939450.png)

![Ethyl 4-((6-methyl-5-oxo-1,5-dihydro-[1,2,4]triazolo[3,4-c][1,2,4]triazin-3-yl)amino)benzoate](/img/structure/B2939452.png)
